Home > Products > Screening Compounds P16409 > N-g-N-g-Dimethyl arginine hydrochloride
N-g-N-g-Dimethyl arginine hydrochloride -

N-g-N-g-Dimethyl arginine hydrochloride

Catalog Number: EVT-8251891
CAS Number:
Molecular Formula: C8H20Cl2N4O2
Molecular Weight: 275.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-g-N-g-Dimethyl arginine hydrochloride, also known as N,N-dimethylarginine or asymmetric dimethylarginine, is a naturally occurring compound that serves as an important biochemical mediator in the human body. It is primarily recognized as an endogenous inhibitor of nitric oxide synthase, which plays a crucial role in cardiovascular health by regulating the production of nitric oxide from L-arginine. This compound is classified under organic compounds, specifically within the category of amino acids and their derivatives.

Source

N-g-N-g-Dimethyl arginine hydrochloride is synthesized in the body through the methylation of L-arginine residues in proteins. This process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine, resulting in the formation of N,N-dimethylarginine. It is found in various biological fluids, including blood plasma, where it acts as a metabolic by-product of protein modification processes .

Classification

The compound falls under several classifications:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
  • Direct Parent: Arginine and derivatives .
Synthesis Analysis

Methods

The synthesis of N-g-N-g-Dimethyl arginine hydrochloride can be achieved through various methods, primarily focusing on the methylation of L-arginine. The two main approaches include:

  1. Chemical Synthesis: Utilizing reagents such as methyl iodide or dimethyl sulfate to introduce methyl groups onto L-arginine.
  2. Biological Synthesis: In vivo synthesis through enzymatic processes involving methyltransferases that utilize S-adenosylmethionine as a methyl donor.

Technical Details

The chemical reaction for synthesizing N-g-N-g-Dimethyl arginine involves:

L Arginine+S AdenosylmethionineN N Dimethylarginine+S Adenosylhomocysteine\text{L Arginine}+\text{S Adenosylmethionine}\rightarrow \text{N N Dimethylarginine}+\text{S Adenosylhomocysteine}

This reaction highlights the role of S-adenosylmethionine as a critical methyl donor in the formation of N,N-dimethylarginine .

Molecular Structure Analysis

Structure

N-g-N-g-Dimethyl arginine hydrochloride has a molecular formula of C8H20Cl2N4O2C_8H_{20}Cl_2N_4O_2 and a molecular weight of approximately 220.20 g/mol. The structure consists of two methyl groups attached to the nitrogen atoms in the guanidino group of L-arginine.

Data

The compound's structural representation can be illustrated as follows:

  • Chemical Structure:
    • Contains two methyl groups on the guanidino nitrogen.
    • Exhibits a basic structure characteristic of amino acids.
Chemical Reactions Analysis

Reactions

N-g-N-g-Dimethyl arginine hydrochloride participates in several biochemical reactions, primarily as an inhibitor of nitric oxide synthase. Its interactions can lead to:

  1. Inhibition of Nitric Oxide Production: By competing with L-arginine for binding to nitric oxide synthase, it reduces nitric oxide synthesis.
  2. Impact on Vascular Function: Elevated levels can lead to increased vascular resistance and blood pressure due to decreased availability of nitric oxide.

Technical Details

In vitro studies have shown that N-g-N-g-Dimethyl arginine can inhibit nitric oxide synthesis in macrophages and vascular tissues, leading to dose-dependent increases in mean arterial blood pressure when administered in animal models .

Mechanism of Action

Process

N-g-N-g-Dimethyl arginine acts primarily by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide from L-arginine. This mechanism involves:

  1. Competitive Inhibition: The compound competes with L-arginine at the active site of nitric oxide synthase.
  2. Regulation of Blood Pressure: By limiting nitric oxide production, it contributes to increased vascular tone and blood pressure elevation.

Data

Clinical studies have demonstrated that local infusion of N-g-N-g-Dimethyl arginine leads to significant reductions in forearm blood flow, indicating its potent effects on vascular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to yellow solid.
  • Solubility: Soluble in water due to its ionic nature.
  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the environment.

Chemical Properties

  • Empirical Formula: C8H18N4O22HClC_8H_{18}N_{4}O_{2}\cdot 2HCl
  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures (2°C to 8°C) to maintain integrity .
Applications

N-g-N-g-Dimethyl arginine hydrochloride has several scientific applications:

  1. Research Tool: Used extensively in studies investigating nitric oxide signaling pathways and cardiovascular health.
  2. Pharmacological Studies: Investigated for its potential roles in diseases associated with endothelial dysfunction and hypertension.
  3. Biochemical Assays: Employed in assays designed to measure nitric oxide production and its regulatory mechanisms .
Biochemical and Molecular Context of Asymmetric Dimethylarginine in Nitric Oxide Homeostasis

Role as an Endogenous Nitric Oxide Synthase Inhibitor

Asymmetric dimethylarginine (ADMA) is an endogenously produced methylated derivative of L-arginine that functions as a competitive inhibitor of all three isoforms of nitric oxide synthase: endothelial nitric oxide synthase (eNOS), neuronal nitric oxide synthase (nNOS), and inducible nitric oxide synthase (iNOS). Through its structural similarity to L-arginine, ADMA occupies the substrate-binding site of nitric oxide synthase enzymes, thereby reducing nitric oxide production. This inhibition has profound physiological consequences, as nitric oxide serves as a crucial signaling molecule in vascular homeostasis, mediating vasodilation, inhibiting platelet aggregation, suppressing leukocyte adhesion, and preventing smooth muscle cell proliferation [2] [5].

The inhibitory potency of ADMA varies among nitric oxide synthase isoforms, with notable physiological implications:

Table 1: Inhibitory Parameters of Asymmetric Dimethylarginine Against Nitric Oxide Synthase Isoforms

Nitric Oxide Synthase IsoformTissue DistributionReported IC₅₀ (μM)Primary Physiological Impact
Endothelial nitric oxide synthaseVascular endothelium1.5-3.0Regulation of vascular tone, endothelial function
Neuronal nitric oxide synthaseCentral/peripheral neurons2.0-4.0Neurotransmission, vascular regulation
Inducible nitric oxide synthaseMacrophages, inflammatory cells5.0-10.0Immune response, inflammation, septic shock

Elevated ADMA concentrations are clinically significant, with numerous studies demonstrating that increased plasma ADMA levels correlate with endothelial dysfunction and serve as an independent predictor of cardiovascular mortality in patients with coronary artery disease, hypertension, diabetes mellitus, and chronic renal failure. The inhibitory action of ADMA on endothelial nitric oxide synthase is particularly significant, as diminished nitric oxide bioavailability disrupts vascular homeostasis and promotes pro-atherogenic processes including leukocyte adhesion, platelet activation, and endothelial inflammation [2] [5] [8]. In sepsis models, ADMA accumulation contributes to microvascular dysfunction, organ damage, and mortality through excessive nitric oxide synthase inhibition [5].

Competitive Antagonism of L-Arginine Transport and Substrate Availability

Beyond direct enzymatic inhibition, ADMA impairs nitric oxide production through interference with cellular L-arginine uptake. Both ADMA and L-arginine share transport mechanisms via the cationic amino acid transporter family, particularly the y⁺ transporter system (CAT-1, CAT-2B). ADMA competitively inhibits L-arginine uptake through these membrane transporters, effectively reducing intracellular L-arginine availability for nitric oxide synthesis. This dual inhibitory mechanism—direct enzyme inhibition plus substrate limitation—creates a synergistic impairment of nitric oxide production even when extracellular L-arginine concentrations appear sufficient [5] [8].

The L-arginine/ADMA ratio has emerged as a more sensitive indicator of nitric oxide synthetic capacity than absolute ADMA concentrations alone. Clinical studies consistently demonstrate that a reduced L-arginine/ADMA ratio strongly correlates with impaired endothelial function as measured by flow-mediated dilation of the brachial artery:

Table 2: Clinical Correlations of L-Arginine/ADMA Ratio with Vascular Function

Clinical PopulationL-Arginine/ADMA RatioFlow-Mediated DilationPrimary Findings
Hypercholesterolemic individualsSignificantly reducedImpairedInverse correlation with endothelial dysfunction
Essential hypertensionReducedImpairedIndependent determinant of vascular reactivity
Type 2 diabetesReducedImpairedImproves with intensive glycemic control
General populationVariableVariableStronger predictor than ADMA alone of vascular health

In hypercholesterolemic individuals, intravenous L-arginine infusion normalizes the L-arginine/ADMA ratio and concurrently improves endothelial-dependent vasodilation. Similarly, studies in hypertensive patients reveal that the L-arginine/ADMA ratio independently accounts for approximately 34% of interindividual variability in flow-mediated dilatation. These findings highlight the critical balance between substrate and inhibitor in determining nitric oxide bioavailability and vascular function [2] [8].

Enzymatic Regulation: Protein Arginine Methyltransferases and Dimethylarginine Dimethylaminohydrolase

The cellular concentration of ADMA is tightly regulated through balanced synthesis and degradation pathways. ADMA biosynthesis originates from post-translational methylation of arginine residues within nuclear proteins, catalyzed by protein arginine methyltransferase enzymes. Protein arginine methyltransferase type 1 specifically methylates arginine residues to generate ADMA and L-NG-monomethylarginine, while protein arginine methyltransferase type 2 produces symmetric dimethylarginine (biologically inactive toward nitric oxide synthase but capable of interfering with L-arginine transport). Methylation activity increases under pathological conditions such as oxidative stress, inflammation, and hyperlipidemia. Notably, oxidized low-density lipoprotein upregulates protein arginine methyltransferase expression in endothelial cells, increasing ADMA production and contributing to endothelial dysfunction in atherosclerosis [3] [5] [6].

Degradation of ADMA occurs primarily through hydrolysis to citrulline and dimethylamine, catalyzed by dimethylarginine dimethylaminohydrolase. Two dimethylarginine dimethylaminohydrolase isoforms exist with distinct tissue distributions and functional roles:

Table 3: Characteristics of Dimethylarginine Dimethylaminohydrolase Isoforms

IsoformPrimary Tissue LocalizationAssociated NOS IsoformSensitivity to OxidationFunctional Significance
Dimethylarginine dimethylaminohydrolase-1Liver, kidney, neuronsNeuronal nitric oxide synthaseHighRegulates systemic ADMA clearance
Dimethylarginine dimethylaminohydrolase-2Vascular endothelium, cardiomyocytesEndothelial nitric oxide synthaseHighMaintains endothelial function, dominant in vasculature

Dimethylarginine dimethylaminohydrolase activity is exquisitely sensitive to oxidative stress and inflammatory mediators. Reactive oxygen species directly modify critical cysteine residues within the dimethylarginine dimethylaminohydrolase catalytic site, diminishing enzymatic activity and promoting ADMA accumulation. Pro-inflammatory cytokines, hyperglycemia, and homocysteine also suppress dimethylarginine dimethylaminohydrolase expression and activity. Conversely, transgenic overexpression of dimethylarginine dimethylaminohydrolase reduces ADMA levels, increases nitric oxide production, and confers protection against ischemia-reperfusion injury and endothelial dysfunction in experimental models [3] [5] [6]. Pharmacological inhibition of dimethylarginine dimethylaminohydrolase elevates ADMA concentrations and reduces nitric oxide synthesis, demonstrating the critical role of this enzyme in maintaining nitric oxide homeostasis [6].

Cellular vs. Plasma Asymmetric Dimethylarginine Dynamics: Implications for Intracellular Nitric Oxide Synthase Inhibition

A critical aspect of ADMA biology involves the significant concentration gradient between intracellular and plasma compartments. While plasma ADMA concentrations typically range between 0.4–0.6 μmol/L in healthy individuals, intracellular concentrations are substantially higher (approximately 5–20 μmol/L) due to active transport via cationic amino acid transporters. This differential distribution has profound implications for nitric oxide synthase inhibition [5] [8] [9].

Experimental evidence indicates that intracellular ADMA concentrations fall within the inhibitory range for endothelial nitric oxide synthase (IC₅₀ ≈ 1.5–3.0 μmol/L), whereas plasma concentrations are generally below this threshold. Cardounel and colleagues demonstrated that adding 0.5 μmol/L ADMA to culture medium increased intracellular ADMA from 2.7 to 4.4 μmol/L in endothelial cells—sufficient to inhibit endothelial nitric oxide synthase activity by approximately 30%. This cellular accumulation mechanism explains how modest increases in plasma ADMA (e.g., 0.2–0.4 μmol/L elevations observed in cardiovascular disease) can exert significant biological effects through disproportionate intracellular accumulation [5] [9].

Mitochondrial dysfunction represents another dimension of intracellular ADMA pathology. ADMA accumulates within mitochondria via specific transport mechanisms, where it impairs respiratory chain complex activity and reduces ATP synthesis. This disruption in energy metabolism contributes significantly to organ dysfunction in sepsis and ischemia-reperfusion injury. In critically ill patients, elevated plasma ADMA correlates with multi-organ failure and mortality, reflecting widespread intracellular nitric oxide synthase inhibition and mitochondrial impairment [5].

The lung represents a particularly significant reservoir for protein-bound ADMA due to high expression of protein arginine methyltransferases. Pulmonary endothelium actively transports ADMA into the circulation, contributing to systemic effects. During systemic inflammation, increased proteolysis releases free ADMA while oxidative stress simultaneously inhibits dimethylarginine dimethylaminohydrolase activity—creating a "perfect storm" for intracellular ADMA accumulation and profound nitric oxide deficiency [5] [9]. These dynamics establish ADMA as both a marker and mediator of endothelial and cellular dysfunction across multiple pathological states.

Properties

Product Name

N-g-N-g-Dimethyl arginine hydrochloride

IUPAC Name

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride

Molecular Formula

C8H20Cl2N4O2

Molecular Weight

275.17 g/mol

InChI

InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1

InChI Key

JDDQAFGNCMVXFE-ILKKLZGPSA-N

SMILES

CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl

Canonical SMILES

CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl

Isomeric SMILES

CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.